![molecular formula C16H16N2O4 B5653262 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5653262.png)
2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of acetamide derivatives, including compounds similar to 2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide, often involves catalytic hydrogenation or functionalization reactions. For instance, the green synthesis approach for related compounds utilizes Pd/C catalysts in methanol and water, indicating a preference for eco-friendly synthesis methods (Zhang Qun-feng, 2008).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds reveals significant insights into their conformation and stereochemistry. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides shows a linearly extended conformation and identifies molecular features likely responsible for their activities (A. Camerman et al., 2005).
Chemical Reactions and Properties
The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide demonstrates the versatility of Pd(II)-complexes in facilitating selective chemical transformations relevant to similar acetamides (A. Vavasori et al., 2023).
Physical Properties Analysis
The solvatochromism of heteroaromatic compounds like N-(4-Methyl-2-nitrophenyl)acetamide offers insights into the effects of solvation on their physical properties, emphasizing the role of the solvent and temperature in modulating these characteristics (I. G. Krivoruchka et al., 2004).
Chemical Properties Analysis
Silylation reactions involving N-(2-hydroxyphenyl)acetamide and subsequent formation of heterocycles highlight the reactivity and potential for functional group transformations in similar acetamide compounds (N. Lazareva et al., 2017).
properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-13(7-5-8-14(11)18(20)21)17-16(19)10-12-6-3-4-9-15(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPNOENYAYXYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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